molecular formula C15H19N5O3S B2973689 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034545-18-9

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2973689
CAS No.: 2034545-18-9
M. Wt: 349.41
InChI Key: GUPGNLFSKHNIIR-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a diverse array of functional groups, including a furan ring, a pyrazole ring, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furan-2-yl Intermediate: Starting with furan, a series of reactions such as halogenation and subsequent substitution can introduce the necessary functional groups.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling of the Furan and Pyrazole Units: The furan-2-yl and pyrazole units are coupled through a suitable linker, often involving alkylation or acylation reactions.

    Formation of the Imidazole Ring: The imidazole ring is typically formed through cyclization reactions involving diamines and aldehydes or ketones.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrazoles and related compounds.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its diverse functional groups, which can interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide: Lacks the isopropyl group, which may affect its biological activity and solubility.

    N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group, which can alter its reactivity and interaction with biological targets.

Uniqueness

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions with a wide range of biological targets. This makes it a valuable compound for drug discovery and other scientific research applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-12(2)19-10-15(16-11-19)24(21,22)18-9-13(14-5-3-8-23-14)20-7-4-6-17-20/h3-8,10-13,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPGNLFSKHNIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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